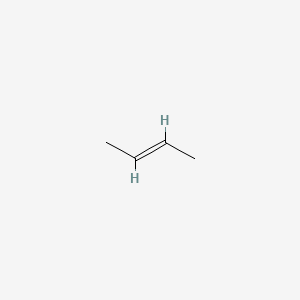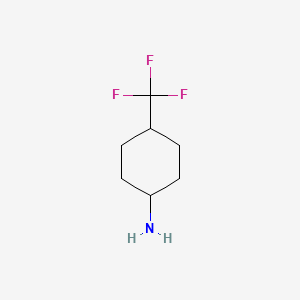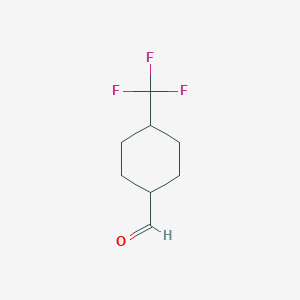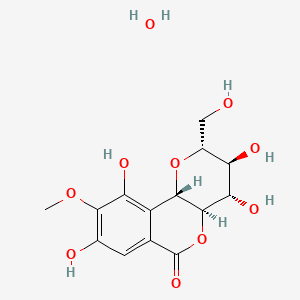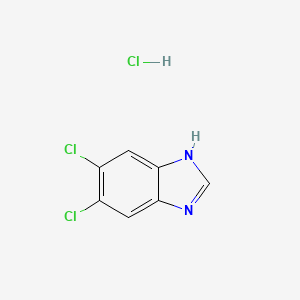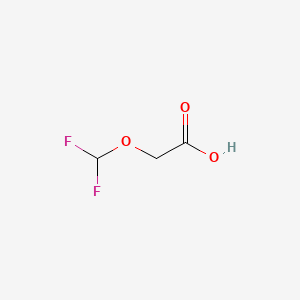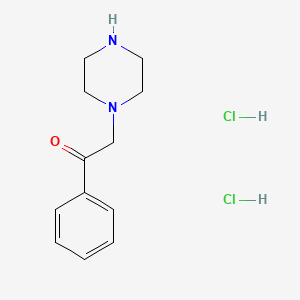![molecular formula C11H12N2O3S B3417566 3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 109164-46-7](/img/structure/B3417566.png)
3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid
説明
“3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid” is a chemical compound. It’s a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapy for PI3K, a lipid kinase involved in cancer progression .
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes and involves reactions with HCl and DMF under reflux conditions . This is followed by a reaction with POCl3, also under reflux . The final step involves a reaction with morpholine in a mixture of absolute ethanol and absolute isopropanol .科学的研究の応用
DMOP has been studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as it is able to promote a variety of reactions, including the Diels-Alder reaction and the Michael reaction. In addition, DMOP has also been studied for its potential use in the treatment of certain diseases, as it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.
作用機序
The mechanism of action of DMOP is not fully understood. However, it is thought to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). In addition, DMOP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects
DMOP has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, DMOP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, DMOP has been shown to possess antioxidant and neuroprotective properties, and to possess anti-diabetic and anti-hyperglycemic effects.
実験室実験の利点と制限
The use of DMOP in laboratory experiments offers a number of advantages. It is relatively inexpensive and readily available, and is easy to synthesize. In addition, it is relatively stable, and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of DMOP in laboratory experiments. It is not very soluble in water, and can be difficult to dissolve in organic solvents. In addition, it is highly reactive, and can react with other compounds in the reaction mixture.
将来の方向性
There are a number of potential future directions for the study of DMOP. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a catalyst in organic synthesis. In addition, further studies on its biochemical and physiological effects, as well as its potential toxicity, are also warranted. Finally, further research is also needed to explore its potential use in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(16)12-7(13-11)3-4-8(14)15/h9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYUHAYHHJIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=O)C12)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




